4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride
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Overview
Description
4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a pyrazole moiety, a chlorophenyl group, and a fluorine atom. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.
Formation of the Piperidine Ring: The piperidine ring can be formed through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Final Assembly and Hydrochloride Salt Formation: The final step involves coupling the pyrazole and piperidine intermediates, followed by the formation of the hydrochloride salt through the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the piperidine ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-4-hydroxypiperidine: A metabolite of haloperidol with similar structural features but different functional groups.
4-(4-Fluorobenzyl)piperidine hydrochloride: Another piperidine derivative with a fluorobenzyl group instead of a pyrazole moiety.
Uniqueness
4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrazole ring and fluorine atom contribute to its reactivity and potential biological activities, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H16Cl2FN3 |
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Molecular Weight |
316.2 g/mol |
IUPAC Name |
4-[1-(4-chlorophenyl)-4-fluoropyrazol-3-yl]piperidine;hydrochloride |
InChI |
InChI=1S/C14H15ClFN3.ClH/c15-11-1-3-12(4-2-11)19-9-13(16)14(18-19)10-5-7-17-8-6-10;/h1-4,9-10,17H,5-8H2;1H |
InChI Key |
YIMNFXRIAVBSGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NN(C=C2F)C3=CC=C(C=C3)Cl.Cl |
Origin of Product |
United States |
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